molecular formula C12H26Cl2N2 B2516321 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride CAS No. 6295-79-0

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B2516321
CAS No.: 6295-79-0
M. Wt: 269.25
InChI Key: XURAXQFIEZFIRB-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride (CAS: 1219964-00-7) is a bicyclic piperidine derivative characterized by two piperidine rings connected via an ethyl linker. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research. This compound is structurally distinct due to its symmetrical piperidine arrangement, which may influence its binding affinity to receptors such as sigma receptors or ion channels .

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h12-13H,1-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURAXQFIEZFIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with ethylene derivatives under controlled conditions. One common method includes the alkylation of piperidine with 2-chloroethylamine hydrochloride, followed by subsequent purification steps to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Chemical Properties and Structure

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride has the molecular formula C12H26Cl2N2C_{12}H_{26}Cl_2N_2. It is characterized by a complex structure that includes multiple piperidine rings, contributing to its unique properties. The compound appears as a white crystalline solid and is highly soluble in water and ethanol, making it suitable for various formulations .

Neurological Disorders

Research indicates that this compound may have significant effects on neurotransmitter systems. Preliminary studies suggest its potential role in modulating cognitive functions and providing neuroprotective effects. The compound is being investigated for its interactions with acetylcholine receptors and other neurotransmitter systems, which could lead to therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .

Cardiovascular Diseases

Piperidine derivatives, including this compound, have been explored for their hypotensive effects. Some studies suggest that these compounds may inhibit angiotensin-converting enzyme activity, which is crucial in managing hypertension and related cardiovascular conditions. This property positions them as potential candidates for developing new antihypertensive medications .

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step processes that highlight its complexity. These synthetic routes are essential for producing the compound for research and industrial applications. The versatility of piperidine derivatives in organic synthesis has been well documented, showcasing their utility in creating various chemical entities with biological relevance .

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives. For instance, research highlighted the unexpected cycloisomerization reactions leading to various piperidine derivatives that could be utilized in drug development . Additionally, investigations into the inhibitory effects of piperidine compounds on angiotensin-converting enzyme have shown promising results, suggesting that these compounds might provide long-lasting hypotensive activity .

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neuronal signaling. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Core Structure Substituents/Modifications CAS Number Reference ID
1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride Two piperidine rings Ethyl linker; dihydrochloride salt 1219964-00-7
E-4031 dihydrochloride Piperidine + pyridyl group Methylsulfonylaminobenzoyl substitution 113558-13-3
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride Piperazine + benzyl group Benzyl substitution; piperazine core 1220034-49-0
BD1063 dihydrochloride Piperidine + dichlorophenyl group 3,4-Dichlorophenyl substitution 138356-21-5
SA-4503 dihydrochloride Piperazine + methoxyphenyl group 3,4-Dimethoxyphenethyl substitution 165377-44-6

Key Observations :

  • Symmetry : The target compound’s symmetrical piperidine structure contrasts with the asymmetric substitutions in E-4031 (pyridyl group) and BD1063 (dichlorophenyl group).
  • Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, whereas SA-4503’s rigid phenethyl group may restrict binding modes .
  • Charge and Solubility : Dihydrochloride salts (e.g., target compound, SA-4503) generally exhibit higher aqueous solubility compared to neutral analogs like BD1063 .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Name Primary Target Activity/Application Potency (IC₅₀/Ki) Reference ID
This compound Sigma receptors (putative) Research tool for CNS studies Not reported
E-4031 dihydrochloride hERG potassium channel Arrhythmia induction in preclinical models IC₅₀ = 10–50 nM
BD1063 dihydrochloride Sigma-1 receptor Antagonist; attenuates cocaine effects Ki = 9 nM
SA-4503 dihydrochloride Sigma-1 receptor Agonist; neuroprotective/antidepressant Ki = 17 nM

Key Observations :

  • Receptor Specificity : While BD1063 and SA-4503 target sigma-1 receptors with opposing effects (antagonist vs. agonist), the target compound’s pharmacological role remains less defined but may share sigma receptor interactions due to structural parallels .
  • Ion Channel Modulation : E-4031’s high potency for hERG channels contrasts with the target compound’s lack of reported ion channel activity .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (H₂O) Reference ID
This compound 278.22 1.2 >50 mg/mL
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride 405.34 2.8 ~10 mg/mL
BD1063 dihydrochloride 368.30 3.5 ~5 mg/mL

Key Observations :

  • Solubility : The target compound’s higher solubility (>50 mg/mL) compared to BD1063 (~5 mg/mL) may enhance its bioavailability in aqueous formulations .

Research and Development Implications

The structural and functional diversity of piperidine derivatives highlights the importance of substituent choice in drug design. For example:

  • Sigma Receptor Ligands : The target compound’s piperidine scaffold could be optimized for sigma-1 selectivity by introducing halogenated aryl groups, as seen in BD1063 .
  • Safety Profiles : E-4031’s hERG activity underscores the need for cardiac toxicity screening in analogs like the target compound .

Biological Activity

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride is a compound belonging to the piperidine family, noted for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C12H26Cl2N2
  • Appearance : White crystalline solid
  • Solubility : Highly soluble in water and ethanol

This compound interacts with various neurotransmitter systems, particularly acetylcholine receptors. Its structure allows it to modulate neurotransmitter pathways, which is crucial for cognitive functions and neuroprotection. The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been highlighted in recent studies, suggesting its potential role in Alzheimer’s disease therapy .

Biological Activities

The biological activities associated with this compound include:

  • Neuroprotective Effects : Preliminary studies indicate that it may provide neuroprotective benefits by enhancing cholinergic transmission.
  • Cognitive Enhancement : Research suggests potential applications in improving cognitive functions, making it a candidate for treating cognitive impairments.
  • Anticancer Properties : Some piperidine derivatives have shown cytotoxic effects against cancer cell lines, indicating that structural analogs may possess similar properties .

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity. Below are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionModulates neurotransmitter systems; potential for cognitive enhancement
Enzyme InhibitionInhibits AChE and BuChE; relevant for Alzheimer's disease treatment
Anticancer PotentialExhibits cytotoxicity against specific cancer cell lines

Case Study: Neuroprotective Effects

A study investigating the effects of various piperidine derivatives on cognitive function found that compounds similar to this compound improved memory retention in animal models. The mechanism was attributed to enhanced cholinergic activity through AChE inhibition .

Case Study: Anticancer Activity

Research into the anticancer properties of piperidine derivatives revealed that certain structural modifications led to increased cytotoxicity against tumor cells. For instance, compounds with a similar piperidine structure demonstrated significant apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Q & A

Basic Question: What are the optimal synthetic routes for 1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves alkylation and subsequent hydrochlorination. A common approach includes:

  • Step 1: Reacting 2-piperidinyl ethanol with 2-chloropiperidine in the presence of a base (e.g., NaOH or K₂CO₃) to form the tertiary amine backbone .
  • Step 2: Purification via recrystallization using ethanol/water mixtures to remove unreacted precursors.
  • Step 3: Hydrochlorination with HCl gas in anhydrous ether to yield the dihydrochloride salt.

Critical Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–70°CHigher temperatures risk side reactions (e.g., oxidation)
SolventEthanol/THFTHF enhances solubility of intermediates
Reaction Time12–18 hoursShorter durations lead to incomplete alkylation

Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (δ 1.4–2.8 ppm for piperidine protons) .

Basic Question: What analytical techniques are recommended for characterizing this compound’s structure and stability?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., δ 3.2–3.5 ppm for N-CH₂ groups) and confirms salt formation via HCl integration .
  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ at m/z 241.21 (calculated) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition >200°C indicates suitability for high-temperature reactions .

Stability studies in aqueous buffers (pH 3–9) over 72 hours show <5% degradation at pH 7.4 (phosphate buffer), making it viable for biological assays .

Advanced Question: How does the compound interact with neurotransmitter receptors, and what experimental models validate these interactions?

Methodological Answer:
The piperidine moiety enables affinity for dopamine (D₂) and serotonin (5-HT₃) receptors:

  • Radioligand Binding Assays: Compete with [³H]spiperone (D₂) or [³H]GR65630 (5-HT₃) in rat striatal membranes. IC₅₀ values <10 µM suggest therapeutic potential .
  • Functional Assays: Measure cAMP inhibition (D₂) or Ca²⁺ influx (5-HT₃) in HEK293 cells transfected with human receptors. Dose-response curves (1 nM–100 µM) confirm partial agonism .

Contradictions: Some studies report weak σ-receptor binding, which requires selectivity profiling via receptor panelling (e.g., σ1 vs. σ2 subtypes) .

Advanced Question: What computational strategies predict the compound’s reactivity and receptor docking?

Methodological Answer:

  • Reaction Pathway Prediction: Density Functional Theory (DFT) using Gaussian09 optimizes transition states for alkylation steps (B3LYP/6-31G* basis set) .
  • Molecular Docking: AutoDock Vina simulates binding to D₂ receptors (PDB: 6CM4). Protonated piperidine nitrogen forms a salt bridge with Asp114 (binding energy ≤ −8.5 kcal/mol) .

Validation: Compare computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ in receptor assays) arise from:

  • Experimental Variability: Standardize cell lines (e.g., CHO vs. HEK293) and assay buffers (e.g., Tris vs. HEPES) .
  • Stereochemical Effects: Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individually .
  • Data Normalization: Use reference agonists (e.g., quinpirole for D₂) to calibrate inter-lab results .

Case Study: Conflicting σ-receptor data resolved by verifying assay temperature (25°C vs. 37°C alters binding kinetics) .

Advanced Question: What strategies optimize this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) via structure-activity relationship (SAR) studies to reduce logP from 2.8 to <2.0, enhancing aqueous solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor CYP3A4-mediated degradation via LC-MS/MS. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .
  • Blood-Brain Barrier (BBB) Penetration: Measure logBB (brain/plasma ratio) in mice; values >0.3 correlate with CNS activity .

Advanced Question: How can researchers design derivatives to mitigate off-target effects?

Methodological Answer:

  • Selectivity Screening: Test against 50+ GPCRs, kinases, and ion channels (Eurofins Panlabs) to identify off-target hits (e.g., hERG inhibition) .
  • Structural Modifications:
    • Replace ethyl linker with propyl to reduce hERG affinity (IC₅₀ increases from 1 µM to >10 µM) .
    • Introduce methyl groups at C3 of piperidine to block metabolic N-dealkylation .

Validation: Patch-clamp assays confirm reduced hERG current blockade in modified derivatives .

Advanced Question: What in silico tools model its environmental fate and toxicity?

Methodological Answer:

  • Ecotoxicity Prediction: Use QSAR tools (e.g., TEST by EPA) to estimate LC₅₀ in fish (e.g., Danio rerio) and biodegradability (BIOWIN model) .
  • Toxicity Profiling: ProTox-II predicts hepatotoxicity (probability >70%) due to reactive metabolite formation, validated via Ames test (TA98 strain, ±S9) .

Mitigation: Modify the piperidine ring to eliminate structural alerts (e.g., α,β-unsaturated amines) .

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